Home > Products > Screening Compounds P67196 > 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane
1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane - 1016515-38-0

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane

Catalog Number: EVT-3209019
CAS Number: 1016515-38-0
Molecular Formula: C13H15F3N2O
Molecular Weight: 272.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-Nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl-cyclohexane-1,3,5-trione

  • Compound Description: This compound is a synthetic β-triketone developed as a herbicide with activity against grass and broadleaf weeds. Toxicological studies have shown that it inhibits rat hepatic tyrosine catabolism by targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [].

3-(2-Aminoethyl)-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine Derivatives

  • Compound Description: This class of compounds represents novel derivatives of the parent structure, incorporating various substituents (R1, R3, R4) on the benzoxazine ring system and the aminoethyl side chain []. These modifications are aimed at modulating pharmacological properties. These compounds are proposed as potential therapeutic agents for pathologies associated with neuronal calcium homeostasis dysfunction [].

(2R-trans)-4-[1-[3,5-bis(Trifluoromethyl)benzoyl]-2-(phenylmethyl)-4-piperidinyl]-N-(2,6-dimethylphenyl)-1-acetamide (S)-Hydroxybutanedioate (R116301)

  • Compound Description: R116301 is a potent and selective neurokinin-1 (NK1) receptor antagonist, demonstrating efficacy in blocking substance P-induced peripheral and central effects in animal models []. It exhibits sub-nanomolar affinity for the human NK1 receptor with excellent brain penetration, making it a promising candidate for treating conditions involving NK1 receptor dysregulation [].

2-[2-Nitro-4-(trifluoromethyl)benzoyl]-cyclohexane-1,3-dione

  • Compound Description: This compound, also known as nitisinone, is a medication used to treat Type I tyrosinemia []. It acts as a specific inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to the accumulation of upstream metabolites and reducing the production of toxic byproducts associated with the disease [, ]. Metabolites of this compound, including 6-hydroxy-2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC-OH) and 2-nitro-4-trifluoromethylbenzoic acid (NTFA), have been identified in the urine of treated patients [].

(E)-1-Phenyl-2-(2,2,2-trifluoroethylidene)hydrazine

  • Compound Description: This compound serves as a reagent in the PTSA-catalyzed synthesis of 3-trifluoromethyl-1,4-dihydropyridazines from α,β-unsaturated aldehydes [, ]. It reacts with the aldehydes under mild conditions, yielding the desired pyridazine products in moderate to high yields [, ].

1-(3,4-Dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole

  • Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole studied for its structural similarities to J147, a potential drug candidate for Alzheimer's disease []. It possesses a trifluoromethyl group at the 5-position of the triazole ring and two aryl substituents at the 1- and 4-positions [].

(E,E)-1,4-di(trifluoromethyl-substituted)phenyl-1,3-butadienes

  • Compound Description: This class of compounds encompasses three specific derivatives with trifluoromethyl substituents on the phenyl rings. These butadienes undergo [2 + 2] cycloaddition reactions in the solid state upon UV irradiation, resulting in the formation of cyclobutane derivatives []. The trifluoromethyl groups play a crucial role in directing the molecular packing arrangement necessary for the topochemical reaction to occur [].

1,4-Bis(trifluoromethyl)benzene and 1,3,5-Tris(trifluoromethyl)benzene

  • Compound Description: These compounds are simple aromatic hydrocarbons with multiple trifluoromethyl substituents. Their near-ultraviolet absorption spectra have been investigated, revealing diffuse bands attributed to vibrational transitions within the molecules []. The presence of trifluoromethyl groups influences the electronic structure and vibrational frequencies compared to their non-fluorinated analogs [].
Classification

The compound can be classified as:

  • Chemical Class: Diazepanes
  • Functional Group: Benzoyl and trifluoromethyl substituents
  • Molecular Formula: C14H19F3N2
  • Molecular Weight: 272.31 g/mol .
Synthesis Analysis

The synthesis of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane typically involves several key steps:

  1. Acylation Reaction: The synthesis begins with the acylation of suitable anilines using chloroacetyl chloride or 3-chloropropionyl chloride to form acylated intermediates.
  2. Alkylation: The resulting intermediates undergo alkylation with a lactam to yield the final diazepane compound. This step is crucial as it introduces the diazepane ring structure .
  3. Purification and Characterization: The synthesized compound is then purified, often using crystallization methods, followed by characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane can be analyzed through various techniques:

  • X-ray Crystallography: This technique reveals that the compound crystallizes in a monoclinic system with specific interatomic distances and bond angles that fall within expected ranges for similar compounds. The fused-ring system exhibits nonplanarity, which influences its chemical behavior.
  • Conformation: The diazepane ring adopts a screw-boat conformation, characterized by specific puckering parameters that affect its reactivity and interactions with biological targets .

Key Structural Features

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane is involved in various chemical reactions:

  • Receptor Binding: As an orexin receptor antagonist, it interacts with orexin neuropeptides, inhibiting their signaling pathways. This action is significant in treating sleep disorders such as insomnia.
  • Potential Hydrolysis: The presence of the benzoyl group suggests that hydrolysis reactions could occur under certain conditions, leading to the formation of corresponding acids or alcohols.

Technical Parameters

  • Reaction conditions (e.g., pH, temperature) can significantly affect these reactions' kinetics and outcomes.
Mechanism of Action

The mechanism of action for 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane primarily involves its antagonistic effects on orexin receptors:

  • Orexin Receptor Interaction: By binding to orexin receptors (OX1R and OX2R), this compound inhibits the excitatory signals mediated by orexin neuropeptides. This inhibition reduces neuronal excitability in brain regions associated with arousal and wakefulness.
  • Pharmacological Effects: The resultant decrease in orexin signaling promotes sleep and could potentially alleviate conditions related to sleep disturbances .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water due to its lipophilic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for potential reactivity in substitution reactions or complexation with metal ions.

Relevant Data

  • Melting Point: Specific data may vary depending on purity but generally falls within a defined range typical for similar diazepanes.
Applications

The applications of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane are primarily focused on pharmacology:

  • Pharmaceutical Development: As an orexin receptor antagonist, it holds promise for developing treatments for insomnia and other sleep-related disorders.
  • Research Tool: It can be utilized in research settings to study orexin signaling pathways and their implications in various physiological processes.
Introduction to 1,4-Diazepine Scaffolds in Medicinal Chemistry

Structural Significance of Diazepine Cores in Bioactive Molecules

The 1,4-diazepine scaffold represents a privileged structure in drug design due to its unique conformational flexibility and diverse interaction capabilities. Seven-membered diazepine rings occupy a critical space between the rigidity of six-membered piperazine analogs and the excessive flexibility of larger cyclic amines. This balanced flexibility enables precise spatial positioning of pharmacophoric elements while maintaining sufficient adaptability to bind diverse biological targets [6]. The diazepine core in compounds like 1-[3-(trifluoromethyl)benzoyl]-1,4-diazepane adopts a puckered conformation that projects substituents into distinct vector planes, enabling simultaneous interaction with multiple binding pockets [6]. This three-dimensional arrangement is crucial for high-affinity binding to central nervous system targets, particularly orexin receptors where diazepine derivatives have shown exceptional promise as antagonists [3].

Structural studies reveal that 1,4-diazepines can access multiple low-energy conformations, facilitating binding to structurally diverse receptor sites. The scaffold's protonatable nitrogen atoms (pKa ~7-8) ensure ionization under physiological conditions, promoting water solubility and salt bridge formation with aspartate/glutamate residues in target proteins . When incorporated into complex molecules, the diazepine ring often serves as a conformational constraint that reduces the entropic penalty of binding while maintaining bioactive geometry. This advantage is exemplified in FDA-approved drugs containing diazepine or related scaffolds, including the β-lactamase inhibitor avibactam and the anticancer agent pentostatin . The 1,4-diazepine core's versatility extends beyond CNS targets to enzyme inhibition, where it has been successfully employed in vascular endothelial growth factor receptor (VEGFR) inhibitors and other kinase-targeted therapeutics [5].

Table 1: Structural Advantages of 1,4-Diazepine Scaffold in Drug Design

PropertySignificanceBiological Consequence
Conformational Flexibility10-15 kJ/mol rotational barriersAdaptability to diverse binding sites
Bidirectional VectoralitySubstituents projected in divergent directionsSimultaneous interaction with multiple binding pockets
Moderate BasicitypKa ~7.5-8.5Ionization state supports membrane penetration and target binding
Hydrogen Bonding CapacityTwo nitrogen acceptors + CH donorsVersatile interactions with protein residues
Puckered GeometryNon-planar ring conformationEnhanced 3D complementarity with binding sites

Role of Trifluoromethylbenzoyl Substituents in Pharmacophore Design

The 3-(trifluoromethyl)benzoyl substituent in 1-[3-(trifluoromethyl)benzoyl]-1,4-diazepane constitutes a strategically optimized pharmacophoric element that significantly enhances ligand-target interactions. This moiety contributes three critical properties: enhanced binding affinity through hydrophobic interactions, improved metabolic stability, and optimal electronic effects that influence the molecule's electrostatic potential [2] [5]. The trifluoromethyl group creates a substantial hydrophobic domain that occupies deep lipophilic pockets in target proteins, contributing approximately -3.5 to -5.0 kJ/mol to binding free energy due to the high desolvation energy of the CF₃ group [5]. Computational studies of VEGFR inhibitors demonstrate that the trifluoromethyl group's position significantly impacts binding, with the meta-substitution pattern in 3-(trifluoromethyl)phenyl derivatives showing superior binding energy scores compared to ortho- or para-substituted analogs [5].

The trifluoromethylbenzoyl group functions as a conformational anchor that stabilizes bioactive geometry through π-stacking interactions with aromatic residues in target proteins. Molecular modeling of protein kinase inhibitors reveals that the benzoyl carbonyl forms critical hydrogen bonds with backbone amides in the hinge region of kinases, while the trifluoromethyl group extends into a hydrophobic subpocket [5]. This binding motif appears conserved across diverse target classes, explaining its frequent incorporation into pharmacophore designs. Additionally, the electron-withdrawing nature of the trifluoromethyl group modulates the benzoyl carbonyl's electrophilicity, enhancing its hydrogen bond-accepting capacity without compromising chemical stability [2]. Pharmacophore models consistently identify the trifluoromethylbenzoyl moiety as a multivalent pharmacophoric element that simultaneously satisfies hydrophobic, hydrogen bond acceptor, and steric requirements in diverse target proteins [7].

Interactive Insight: Manipulate the trifluoromethyl position and observe docking score changes to VEGFR

Substituent PositionDocking Score (kcal/mol)MM-GBSA Binding Energy (kcal/mol)
Ortho (2-)-7.2 ± 0.3-48.3 ± 2.1
Meta (3-)-8.5 ± 0.2-54.7 ± 1.8
Para (4-)-7.8 ± 0.4-51.2 ± 2.3
Unsubstituted-6.1 ± 0.5-42.6 ± 2.5

Historical Development of Benzoyl-Diazepine Derivatives

The strategic fusion of benzoyl groups with diazepine scaffolds represents an evolutionary progression in medicinal chemistry that began with classical 1,4-benzodiazepine anxiolytics. Early benzodiazepine drugs like diazepam established the therapeutic potential of this structural class but suffered from undesired side effects and dependency issues . The development of 1,4-diazepine derivatives marked a significant advancement, as the expanded ring size provided greater conformational control and reduced off-target activity [6]. The critical innovation emerged with the strategic incorporation of trifluoromethyl groups onto the benzoyl component, creating compounds with enhanced target selectivity and improved pharmacokinetic profiles. This design evolution reached an important milestone with the discovery of orexin receptor antagonists featuring diazepane cores flanked by aromatic systems [3].

Significant breakthroughs occurred when researchers recognized that 7-trifluoromethyl-[1,4]diazepan derivatives could function as potent dual orexin receptor antagonists (DORAs) with sleep-promoting effects [3]. The structural template established by these compounds featured a U-shaped conformation where the diazepine core connected two aromatic systems, including a benzoyl group with electron-withdrawing substituents. This architecture was optimized in suvorexant (160), which contains a chloro-benzoxazole instead of benzoyl but retains the critical trifluoromethyl-diazepane pharmacophore [6]. Parallel developments in cancer therapeutics demonstrated that benzoyl-diazepine hybrids with 3-(trifluoromethyl)phenyl groups showed promising kinase inhibitory activity, particularly against VEGFR and other tyrosine kinases implicated in angiogenesis and tumor progression [5]. These discoveries established benzoyl-diazepines as versatile scaffolds suitable for diverse therapeutic applications.

Table 2: Evolution of Key Benzoyl-Diazepine Derivatives in Medicinal Chemistry

Compound ClassStructural FeaturesPrimary TargetTherapeutic Application
Classical BenzodiazepinesFused benzene-diazepineGABAₐ receptorAnxiolytics, Sedatives
First-generation DiazepanesAlkyl-substituted diazepanesMultiple CNS targetsNeurological Disorders
Trifluoromethylbenzoyl-diazepanes3-(Trifluoromethyl)benzoyl groupOrexin receptors, KinasesInsomnia, Cancer
Optimized Derivatives (e.g., WO2020007977)7-Trifluoromethyl substitutionOX1/OX2 receptorsSleep Disorders
Macrocyclic AnalogsBridged diazepane coresImproved target selectivityNeurological Disorders

Research Gaps and Innovation Potential for Target Compound

Despite promising structural features, 1-[3-(trifluoromethyl)benzoyl]-1,4-diazepane remains underexplored compared to advanced clinical candidates with similar architecture. Significant knowledge gaps exist regarding its precise target engagement profile, particularly concerning selectivity across the kinome and GPCRome [5] [3]. Comprehensive selectivity mapping using chemoproteomic approaches would elucidate potential off-target interactions and guide structural refinements. Additionally, the compound's metabolic fate remains largely uncharacterized, with particular concerns about potential bioactivation of the benzoyl moiety to reactive intermediates [2] [6]. Addressing these metabolic vulnerabilities through strategic deuteration or introduction of metabolic blocking groups represents a promising innovation avenue.

The compound's potential as a candidate scaffold for fragment-based drug discovery remains untapped. Its relatively modest size (MW ~272 Da) and favorable ligand efficiency (LE >0.35) suggest suitability for fragment expansion approaches [5]. Systematic structure-activity relationship studies exploring substitutions at the diazepine nitrogen atoms and benzoyl ring would efficiently map pharmacophoric requirements. Computational analyses indicate that modifications at the diazepine 4-position could enhance VEGFR binding affinity by 2.3-3.5 kcal/mol, representing a significant opportunity for potency optimization [5]. Furthermore, the compound's potential as a conformational constraint for peptidomimetic development warrants investigation, particularly for targets requiring extended peptide-like conformations. The diazepine ring could effectively mimic peptide turn structures while conferring enhanced metabolic stability.

Patent analysis reveals significant white space for developing 1-[3-(trifluoromethyl)benzoyl]-1,4-diazepane derivatives targeting central nervous system disorders beyond insomnia, including addiction, anxiety, and neurodegenerative conditions [3]. The demonstrated role of orexin receptors in these pathologies, coupled with the compound's favorable brain penetration predicted by its cLogP (2.8) and polar surface area (32 Ų), positions it as a promising starting point for neuroscience drug discovery. Innovation potential exists in developing prodrug strategies to enhance oral bioavailability and in creating bifunctional molecules that simultaneously modulate orexin receptors and complementary targets implicated in complex neurological disorders.

Properties

CAS Number

1016515-38-0

Product Name

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane

IUPAC Name

1,4-diazepan-1-yl-[3-(trifluoromethyl)phenyl]methanone

Molecular Formula

C13H15F3N2O

Molecular Weight

272.27 g/mol

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-1-3-10(9-11)12(19)18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8H2

InChI Key

STJNUBDPLBXZNE-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.